3,4-Dimethylpyridin-2(1H)-one
Overview
Description
3,4-Dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at the 3 and 4 positions and a keto group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylpyridine with an oxidizing agent to introduce the keto group at the 2 position. The reaction conditions often include the use of solvents such as acetic acid and catalysts like palladium on carbon to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3,4-dimethylpyridin-2-ol.
Substitution: The methyl groups at the 3 and 4 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridones, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group at the 2 position plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyridine: Lacks the keto group at the 2 position, resulting in different chemical properties and reactivity.
2,4-Dimethylpyridine: Has methyl groups at the 2 and 4 positions, leading to variations in its chemical behavior.
3,5-Dimethylpyridin-2(1H)-one: Similar structure but with methyl groups at the 3 and 5 positions, affecting its reactivity and applications.
Uniqueness
3,4-Dimethylpyridin-2(1H)-one is unique due to the presence of both methyl groups and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3,4-dimethyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFYQQHJMMWTPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-90-2 | |
Record name | 3,4-Dimethylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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